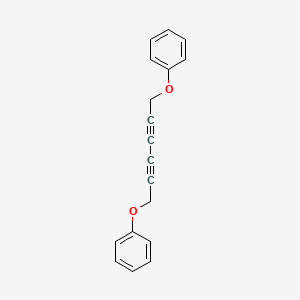

1,6-Diphenoxy-2,4-hexadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-37-1 | |

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Diphenoxy-2,4-hexadiyne

Foreword: The Architectural Elegance of Conjugated Diynes

In the landscape of organic chemistry, few structures offer the blend of rigid linearity and rich electronic functionality seen in conjugated diynes. These molecules, characterized by a C-C≡C-C≡C-C backbone, serve as fundamental building blocks in materials science, supramolecular chemistry, and importantly, in the development of novel therapeutic agents and drug delivery systems.[1][2] The terminal phenoxy groups of 1,6-diphenoxy-2,4-hexadiyne not only provide stability but also introduce functionalities that can be tailored for specific biological interactions. This guide provides a comprehensive exploration of the synthesis and characterization of this molecule, moving beyond a simple recitation of protocols to delve into the mechanistic rationale and practical considerations essential for successful execution in a research setting. We will explore the strategic choices behind the synthetic pathway and the logic of the analytical workflow, providing the insights needed for both replication and innovation.

Part 1: The Synthetic Blueprint: From Precursors to the Diyne Core

The synthesis of symmetrical diynes like this compound is most elegantly achieved through the oxidative homocoupling of a terminal alkyne. Among the classic methods, the Hay coupling, a modification of the Glaser coupling, stands out for its operational simplicity and efficiency.[3][4] It utilizes a catalytic amount of a copper(I) salt, typically complexed with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses molecular oxygen (from air) as the terminal oxidant.[4] This approach is generally preferred for its mild conditions and the solubility of the catalytic complex in common organic solvents.[3]

The overall synthetic strategy is a two-step process:

-

Synthesis of the Precursor: Preparation of 3-phenoxy-1-propyne from phenol and a propargyl halide.

-

Oxidative Coupling: Dimerization of 3-phenoxy-1-propyne via the Hay coupling to yield the target molecule.

Mechanistic Underpinnings of the Hay Coupling

Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The Hay coupling proceeds through a well-accepted catalytic cycle.[5][6]

-

Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base (often the amine ligand) and coordinates with the Cu(I) center to form a copper(I) acetylide complex.[5]

-

Oxidative Dimerization: Two molecules of the copper acetylide complex undergo an oxidative coupling step. The precise mechanism has been a subject of debate, with proposals involving either a dinuclear copper intermediate or a Cu(I)/Cu(III) cycle.[7][8] Regardless of the exact pathway, this step results in the formation of the 1,3-diyne C-C bond and reduced copper species.

-

Catalyst Regeneration: Molecular oxygen reoxidizes the copper catalyst back to its active Cu(I) or Cu(II) state, allowing the cycle to continue.[4]

This catalytic approach is highly efficient, avoiding the need for stoichiometric amounts of copper salts required in related methods like the Eglinton coupling.[1]

Diagram: Synthetic Pathway of this compound

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. neojournals.com [neojournals.com]

- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 4. Glaser coupling - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]

- 8. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Crystal structure of 1,6-Diphenoxy-2,4-hexadiyne

An In-Depth Technical Guide to the Crystal Structure of 1,6-Diphenoxy-2,4-hexadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of this compound, a disubstituted diacetylene. The document delves into the synthesis, crystallization, and detailed crystallographic analysis of its two polymorphic forms. By synthesizing experimental data with structural insights, this guide elucidates the relationship between the molecular arrangement in the solid state and the compound's notable lack of reactivity towards topochemical polymerization. This analysis is crucial for researchers in materials science and drug development exploring the solid-state properties of conjugated organic molecules.

Introduction: The Significance of Diacetylene Crystal Engineering

Diacetylenes are a fascinating class of organic compounds characterized by a conjugated system of two triple bonds. Their significance lies in their ability to undergo topochemical polymerization in the solid state.[1][2] This process, initiated by heat or radiation, transforms a monomer single crystal into a highly ordered polymer single crystal, a feat not easily achievable through conventional polymerization techniques.[2] The resulting polydiacetylenes exhibit unique optical and electronic properties, making them promising materials for applications in nonlinear optics, sensors, and dosimetry.[3]

The key to unlocking the potential of diacetylenes lies in controlling their solid-state arrangement. The geometry of the monomer packing in the crystal lattice dictates whether a topochemical polymerization is possible.[1][2] Specifically, for a 1,4-addition polymerization to occur, the diacetylene moieties of adjacent molecules must be aligned with a repeating distance of approximately 5 Å and a specific orientation.

This compound (C₁₈H₁₄O₂) is a notable member of the diacetylene family.[4][5] Its structure, featuring phenoxy groups at both ends of the hexadiyne core, presents an interesting case study in crystal engineering. Understanding the crystal structure of this compound is paramount to explaining its observed reactivity—or lack thereof—and provides valuable insights for the rational design of novel diacetylene-based materials with tailored solid-state properties.

Synthesis and Crystallization: Obtaining Single Crystals for Diffraction Studies

The synthesis of this compound is typically achieved through the oxidative coupling of phenyl propargyl ether. A general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Phenyl propargyl ether is dissolved in a suitable solvent, such as pyridine or a mixture of methanol and pyridine.

-

Catalyst Addition: A catalytic amount of a copper(I) salt, typically cuprous chloride (CuCl), is added to the solution.

-

Oxidative Coupling: Oxygen is bubbled through the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is poured into a dilute acid solution (e.g., HCl) to neutralize the pyridine and precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of benzene and petroleum ether.[6]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. For this compound, single crystals of two distinct polymorphic forms have been obtained through slow evaporation of solutions.[7]

-

Form I (Orthorhombic): Grown from a carbon disulfide solution.

-

Form II (Monoclinic): Grown from a petroleum ether solution.

The choice of solvent plays a crucial role in directing the crystallization towards a specific polymorph, highlighting the sensitivity of the crystal packing to the crystallization environment.

Crystal Structure Analysis: A Tale of Two Polymorphs

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in two distinct forms, herein designated as Form I and Form II.[7] Both forms feature molecules in a trans configuration with the center of the C-C single bond between the two triple bonds located on a crystallographic center of inversion.[7]

Crystallographic Data Summary

| Parameter | Form I (Orthorhombic) | Form II (Monoclinic) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pcab | P2₁/c |

| a (Å) | 11.179 (4) | 7.469 (3) |

| b (Å) | 14.979 (6) | 11.368 (12) |

| c (Å) | 8.527 (9) | 8.591 (9) |

| β (°) ** | 90 | 109.42 (2) |

| V (ų) | 1428.1 | 688.3 |

| Z | 4 | 2 |

| Calculated Density (g/cm³) ** | 1.220 | 1.266 |

Data sourced from Morosin & Harrah (1977)[7]

Molecular Geometry

The intramolecular bond distances and angles are largely consistent between the two forms and are in agreement with expected values for similar structures. A significant feature is the shortening of the C-C single bond between the two acetylenic groups to approximately 1.392 Å, indicative of conjugation.[7] The C≡C triple bond length is about 1.176 Å.[7] The geometry of the phenoxy group, particularly the O-C-C angles, shows significant deviation from the ideal 120°, with values around 115° and 124°.[7]

Caption: Generalized molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The most significant difference between the two polymorphs lies in their crystal packing.

Form I (Orthorhombic): In this form, the molecules are arranged in a herringbone-like pattern. The phenyl groups of adjacent molecules exhibit a degree of π-π stacking, though not in a perfectly co-facial arrangement.

Form II (Monoclinic): The packing in the monoclinic form is more compact. The molecules are arranged in layers, and the phenyl groups of molecules in adjacent layers are also involved in offset π-π stacking interactions.

The crucial observation in both crystal forms is the lack of the specific alignment required for topochemical polymerization. The intermolecular distances between the reactive carbon atoms of the diacetylene rods are too large, and the orientation of adjacent diacetylene units is not parallel. This structural arrangement provides a clear explanation for the observed lack of reactivity of this compound towards radiation-induced polymerization.[7]

Caption: Workflow for the determination and analysis of the crystal structure.

Structure-Property Relationship: The Absence of Topochemical Reactivity

The study of the crystal structure of this compound is a textbook example of how solid-state packing determines chemical reactivity. The fundamental principles of topochemical polymerization, established by Schmidt and coworkers for [2+2] cycloadditions and extended to diacetylenes by Wegner, require a specific geometric arrangement of the reacting moieties.[1][2]

The key parameters for the 1,4-addition polymerization of diacetylenes are:

-

d₁: The distance between the centers of adjacent, parallel diacetylene rods (ideally ~5 Å).

-

γ: The angle between the diacetylene rod and the stacking axis (ideally ~45°).

In both polymorphic forms of this compound, the crystal packing does not satisfy these stringent geometric criteria. The bulky phenoxy end groups likely play a significant role in preventing the close, parallel alignment of the diacetylene cores that is necessary for polymerization. Instead, the crystal packing is dominated by weaker, less directional van der Waals forces and offset π-π interactions between the phenyl rings.

This lack of reactivity is not a "failure" but a crucial piece of data. It demonstrates that the introduction of specific substituent groups can be a powerful tool to "switch off" solid-state reactivity, which can be desirable in applications where monomer stability is paramount.

Conclusion and Future Outlook

The crystallographic analysis of this compound reveals two distinct polymorphic forms, neither of which possesses the requisite molecular packing for topochemical polymerization. This in-depth understanding of its solid-state structure provides a rational explanation for its observed stability towards radiation.

For researchers and scientists, this case study underscores the importance of crystal engineering in the design of functional organic materials. The principles illustrated here can be applied to:

-

Drug Development: Controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical for its stability, solubility, and bioavailability. Understanding the intermolecular interactions that govern packing can aid in the prediction and selective crystallization of desired polymorphs.

-

Materials Science: The deliberate design of substituents to either promote or inhibit topochemical reactivity allows for the fine-tuning of the properties of diacetylene-based polymers and other organic solid-state materials.

Future work could involve co-crystallization studies of this compound with other molecules to investigate how the introduction of guest molecules might alter the crystal packing and potentially induce reactivity. Furthermore, computational modeling could be employed to predict the crystal structures of related diacetylene derivatives and screen for candidates with desirable solid-state properties.

References

-

Morosin, B., & Harrah, L. (1977). Two forms of this compound and the hydrogenated analog, 1,6-diphenoxyhexane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(6), 1760-1764. [Link]

-

Gross, H., & Sixl, H. (1987). Reaction kinetics of the solid state polymerization in diacetylene crystals. The Journal of Chemical Physics, 87(9), 5437-5446. [Link]

-

Sandman, D. J., & Lando, J. B. (1981). Studies of The Soltd State Reactivity and Properties of Diacetylene Polymers and Acetylenes. Molecular Crystals and Liquid Crystals, 68(1), 225-236. [Link]

-

Baughman, R. H. (1974). Solid-state polymerization of diacetylenes. The Journal of Chemical Physics, 60(5), 1973-1979. [Link]

-

Bauer, H. D., Materny, A., Müller, I., & Schwoerer, M. (1991). Solid-State Polymerization of the Unsymmetrically Substituted Diacetylene TS/FBS: Reaction Intermediates and Colour Zones. Molecular Crystals and Liquid Crystals, 200(1), 1-16. [Link]

-

Patel, G. N., Duesler, E. N., Curtin, D. Y., & Paul, I. C. (1980). Solid state phase transformation of a diacetylene by solvation. Crystal structure of a moderately reactive monomer form. Journal of the American Chemical Society, 102(1), 461-466. [Link]

-

Wikipedia. (2023, December 1). Topochemical polymerization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Tuning Topochemical Polymerization of Diacetylenes. Retrieved from [Link]

-

National Journal of Chemistry. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers. 18, 261-268. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). The Topochemical 1,6-Polymerization of a Triene. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Diphenoxy-2-4-hexadiyne. Retrieved from [Link]

-

MDPI. (2018). Quantitative Phase Analysis by X-ray Diffraction—Doping Methods and Applications. Retrieved from [Link]

-

Scientific Research Publishing. (2013). Fitting Full X-Ray Diffraction Patterns for Quantitative Analysis: A Method for Readily Quantifying Crystalline and Disordered Phases. Retrieved from [Link]

-

YouTube. (2021, August 27). X-Ray Diffraction Material Identification Lab Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Topochemical reactions of monomers with conjugated triple‐bonds. IV. Polymerization of bis‐(p‐toluene sulfonate) of 2.4‐hexadiin‐1.6‐diol. Retrieved from [Link]

- Google Patents. (n.d.). US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol.

Sources

Spectroscopic data for 1,6-Diphenoxy-2,4-hexadiyne (FTIR, NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Diphenoxy-2,4-hexadiyne

Introduction

This compound is a symmetrical organic molecule featuring a conjugated diyne core flanked by two phenoxy groups linked via methylene bridges. Its rigid structure and electron-rich aromatic rings make it a molecule of interest in materials science and as a potential building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for any application, and for this, spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2]

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. It serves as a predictive reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for the expected spectral features and providing robust, field-proven protocols for data acquisition.

Molecular Structure and Properties:

Caption: Molecular structure of this compound.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For this compound, FTIR is crucial for confirming the presence of the alkyne, ether, and aromatic functionalities.

Experimental Protocol: FTIR Data Acquisition (Solid Sample)

This protocol outlines the Attenuated Total Reflectance (ATR) method, which is favored for its minimal sample preparation and high reproducibility for solid samples.[4][5]

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[4]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample (approximately 1-2 mg) directly onto the center of the ATR crystal.[4][6]

-

Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[4]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters for a routine analysis are:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Cleaning:

-

After data collection, clean the sample from the ATR crystal using a suitable solvent and wipe.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary to ensure a flat spectral baseline.

-

Caption: General workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum: Data and Interpretation

Due to the molecule's symmetry, only three distinct proton signals are expected.

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 7.35–7.25 | Triplet | 4H | meta-H (Phenyl) |

| Hₑ | 7.05–6.95 | Triplet | 2H | para-H (Phenyl) |

| Hₒ | 6.95–6.85 | Doublet | 4H | ortho-H (Phenyl) |

| Hₘ | ~4.85 | Singlet | 4H | -O-CH₂- |

Causality and Insights:

-

Aromatic Protons (Hₐ, Hₑ, Hₒ): The protons on the phenyl rings will appear in the aromatic region (6.5–8.0 ppm). [7]The phenoxy group is an electron-donating group, which will slightly shield the ortho and para protons, shifting them upfield relative to benzene (7.34 ppm). The meta protons will be least affected. The expected splitting pattern is a doublet for the ortho protons, a triplet for the para proton (appearing as a triplet due to coupling with both meta protons), and a triplet for the meta protons.

-

Methylene Protons (Hₘ): The methylene protons (-CH₂-) are adjacent to two deshielding groups: the oxygen atom and the alkyne system. The electronegative oxygen atom has a strong deshielding effect. [7]The anisotropic effect of the triple bonds also influences their chemical shift. A singlet is predicted for these protons as there are no adjacent protons to couple with. Their chemical shift is anticipated to be significantly downfield, around 4.85 ppm.

Caption: Predicted multiplicity for ¹H NMR signals of the title compound.

Predicted ¹³C NMR Spectrum: Data and Interpretation

Due to symmetry, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-O (ipso-Carbon) |

| ~130 | meta-C (Phenyl) |

| ~122 | para-C (Phenyl) |

| ~115 | ortho-C (Phenyl) |

| ~75 | C≡C (Alkynyl Carbon) |

| ~60 | -O-CH₂- (Methylene Carbon) |

Causality and Insights:

-

Aromatic Carbons: The ipso-carbon (attached to oxygen) will be the most downfield of the aromatic signals (~158 ppm) due to the direct deshielding effect of the electronegative oxygen. The other aromatic carbons will appear in the typical 110-135 ppm range. [8]* Alkynyl Carbons: The sp-hybridized carbons of the diyne system are expected to resonate in the range of 70-85 ppm. [1]Their chemical shift is shielded relative to sp² carbons due to the magnetic anisotropy of the triple bond system.

-

Methylene Carbon: The sp³-hybridized methylene carbon, being directly attached to an oxygen atom, will be significantly deshielded and is predicted to appear around 60 ppm.

Conclusion

This guide provides a detailed predictive analysis of the FTIR and NMR spectra of this compound based on established spectroscopic principles. The combination of these techniques offers a powerful and self-validating system for structural elucidation. The FTIR spectrum confirms the key functional groups—aromatic ether and internal diyne—while ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring that researchers can confidently verify the synthesis and purity of this compound for its intended applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an efficient and reusable catalyst. (n.d.). RSC Advances. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society.

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

chemmunicate !. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved from [Link]

- dos Santos, V. P., et al. (2006). NMR and FTIR characterization of petroleum residues: Structural parameters and correlations. Journal of the Brazilian Chemical Society.

- Togue, G. D. K., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon.

- Chay, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

Thermal Properties of 1,6-Diphenoxy-2,4-hexadiyne Monomer

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the thermal properties of the 1,6-Diphenoxy-2,4-hexadiyne monomer, a crucial precursor for the synthesis of advanced polydiacetylene (PDA)-based materials. We will explore the theoretical underpinnings and practical methodologies for characterizing its thermal behavior, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is designed to equip researchers with the necessary expertise to control the solid-state polymerization of this monomer, enabling the development of novel platforms for biosensing, drug delivery, and smart materials.

Introduction: The Significance of this compound

This compound is a symmetrically substituted diacetylene (DA) monomer. Its core structure, featuring a conjugated diacetylene rod flanked by flexible phenoxy-methylene groups, is designed to facilitate self-assembly into a crystalline lattice. This specific molecular arrangement is a prerequisite for topochemical polymerization, a solid-state reaction initiated by thermal annealing or UV irradiation.[1] This process converts the monomer crystal into a highly conjugated polymer, polydiacetylene (PDA), with a characteristic ene-yne backbone.[2][3]

The resulting PDA is renowned for its chromogenic properties; its conjugated structure undergoes conformational changes in response to external stimuli such as heat, chemicals, or mechanical stress, leading to a distinct blue-to-red color transition.[1][2] This stimulus-responsive behavior makes PDAs, and by extension their monomer precursors like this compound, materials of high interest. A thorough understanding of the monomer's thermal properties is not merely academic—it is the foundation for controlling the polymerization process and ensuring the stability and functionality of the final material.[4]

Foundational Thermal Analysis Techniques

To fully characterize the thermal profile of this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential. These techniques provide complementary data on the energetic transitions and thermal stability of the material.[5][6]

Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[7] This allows for the precise determination of melting points, crystallization events, and reaction enthalpies. For this compound, the DSC thermogram reveals the critical window for thermal polymerization.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound monomer into a standard aluminum DSC pan and hermetically seal it. A small sample mass minimizes thermal gradients within the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan ensures that the measured heat flow is solely due to the sample.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[8] This inert atmosphere is critical to prevent oxidative side reactions at elevated temperatures that would obscure the polymerization exotherm.

-

-

Thermal Program:

-

Step 1: Equilibrate. Hold the sample at 25 °C for 5 minutes to ensure a stable starting baseline.

-

Step 2: Heat. Ramp the temperature from 25 °C to 250 °C at a constant rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.[9]

-

Step 3: Cool. Cool the sample back to 25 °C. This step can reveal information about the reversibility of any observed transitions.

-

-

Data Interpretation: The resulting thermogram (heat flow vs. temperature) will display two key features:

-

Melting (T_m): A sharp endothermic peak corresponding to the solid-to-liquid phase transition of the monomer. The melting point for this compound has been reported as 82 °C.[10]

-

Polymerization (T_p): A broad exothermic peak immediately following the melting event. This represents the heat released during the 1,4-addition polymerization of the diacetylene units.[1] The onset of this exotherm marks the minimum temperature for efficient thermal polymerization.

-

Caption: A step-by-step workflow for TGA analysis of this compound.

Synthesizing the Data: The Thermal Profile of this compound

The combination of DSC and TGA data provides a complete picture of the monomer's thermal behavior, defining a critical "processing window" for thermal polymerization.

| Thermal Property | Symbol | Typical Value (°C) | Significance & Experimental Basis |

| Melting Point (Onset) | T_m | ~82 [10] | The transition from solid to liquid, initiating molecular mobility. Determined by the onset of the DSC endotherm. |

| Polymerization Onset | T_{p,onset} | 100 - 120 | The temperature at which polymerization begins. Determined by the onset of the broad DSC exotherm. |

| Polymerization Peak | T_{p,peak} | 140 - 160 | The temperature of the maximum polymerization rate. Determined by the peak of the DSC exotherm. |

| Decomposition Onset (5% Wt. Loss) | T_d5 | > 250 | The upper limit of thermal stability. Determined by TGA in an inert atmosphere. [11][12] |

This integrated understanding is crucial. The polymerization must be conducted at a temperature above T_m to allow for the necessary molecular rearrangement but must remain well below T_d5 to prevent degradation of the monomer and the resulting polymer.

Caption: The processing window for thermal polymerization is defined by the melting and decomposition temperatures.

Conclusion and Future Directions

The thermal characterization of this compound monomer through DSC and TGA is a non-negotiable first step in the development of polydiacetylene-based technologies. The protocols and data presented herein provide a self-validating framework for researchers to reliably determine the material's melting point, polymerization window, and thermal stability. This foundational knowledge allows for the rational design of annealing protocols to control the extent of polymerization and, consequently, the final properties of the polymer. By mastering the thermal behavior of the monomer, scientists can unlock the full potential of this versatile material for creating next-generation sensors, responsive drug delivery vehicles, and intelligent coatings.

References

- Recent Developments in Polydiacetylene-Based Sensors. (2019).

- Low Temperature Thermochromic Polydiacetylenes: Design, Colorimetric Properties, and Nanofiber Form

- High Temperature Thermochromic Polydiacetylenes: Design and Colorimetric Properties. (2025).

- Thermal Reactions of Aromatic Diacetylenes: An Insight to Amorphous State Polymerization of Diacetylenes. Taylor & Francis Online.

- Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. (2023). ACS Omega.

- Thermal properties of diacetylene-containing polymer prepared from propargyl-terminated monomer with pyridine. (2025).

- Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC.

- Synthesis of Some 2,4-Hexadiyne and their Polymers.

- Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. PMC.

- Structural aspects of the topochemical polymerization of diacetylenes. (2025).

- Thermal stability of monomer and polymer diacetylene LB film.

- Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore.

- This compound. Stenutz.

- Synthesis of Some 2,4-Hexadiyne and their Polymers Abstract ﺍﻟﺨﻼﺼﺔ Introduction. (2024).

- SDT 2960. TA Instruments.

- Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. (2023). MDPI.

- This compound >= 98.0 30980-37-1. Sigma-Aldrich.

- This compound, 98%. GFS Chemicals.

- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M

- Thermal Analysis.

- Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH Analyzing & Testing.

- 30980-37-1(this compound) Product Description. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tainstruments.com [tainstruments.com]

- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1,6-Diphenoxy-2,4-hexadiyne in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1,6-diphenoxy-2,4-hexadiyne, a molecule of significant interest in materials science and organic synthesis. Recognizing the frequent absence of comprehensive public data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. The guide synthesizes theoretical principles with actionable laboratory protocols, ensuring scientific integrity and practical utility. We delve into the molecular structure's influence on solubility, present theoretical models for solubility prediction, and provide a detailed, self-validating experimental workflow for precise solubility measurement. This guide is structured to empower researchers with the necessary tools and knowledge to effectively utilize this compound in their work.

Introduction to this compound

This compound (CAS Number: 30980-37-1) is a disubstituted diacetylene with the empirical formula C₁₈H₁₄O₂ and a molecular weight of 262.30 g/mol .[1][2][3] Its structure, featuring a rigid hexadiyne core flanked by two flexible phenoxy groups, imparts unique properties that make it a valuable building block in various applications. These include its use as an organic hydrogen getter and in the synthesis of complex organometallic structures.[1] The presence of the phenoxy groups is noted to enhance its solubility in organic solvents, a critical parameter for its application in solution-based processes such as purification, reaction chemistry, and formulation.[4]

The core of the molecule is a conjugated system of two triple bonds, which influences its electronic and reactivity properties. The overall molecule is largely nonpolar, a characteristic of alkynes, which generally dictates their solubility in organic solvents over aqueous media.[5][6][7][8]

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical solubility data for this compound, theoretical models provide a powerful tool for initial solvent screening and for understanding the underlying principles governing its solubility. The fundamental principle of "like dissolves like" serves as a qualitative starting point: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9]

Molecular Structure and Intermolecular Forces

The solubility of this compound is dictated by the balance of intermolecular forces between the solute and solvent molecules. The key interactions at play are:

-

Van der Waals Forces (Dispersion Forces): These are the primary forces of attraction for the nonpolar hydrocarbon backbone and the phenyl rings. Solvents that also exhibit strong dispersion forces will be effective at solvating these regions of the molecule.

-

Dipole-Dipole Interactions: The ether linkages (C-O-C) introduce some polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Pi-Pi Stacking: The aromatic phenoxy groups can engage in π-π stacking interactions with aromatic solvents.

The large, nonpolar surface area of the molecule suggests that it will be most soluble in nonpolar or moderately polar organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solubility prediction is the use of Hansen Solubility Parameters.[7][10][11][12][13] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar interactions.

-

δH: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Computational Models: COSMO-RS

For highly accurate, predictive insights, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a state-of-the-art computational method.[1][4][14][15][16] COSMO-RS uses quantum chemical calculations to predict thermodynamic properties, including solubility, from the molecular structure alone. This ab initio approach can be particularly valuable for novel compounds like this compound where experimental data is scarce.

Experimental Determination of Solubility

While theoretical models are invaluable for prediction, empirical determination remains the gold standard for accurate solubility data. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent at a specific temperature.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The solubility of most solids, including this compound, increases with temperature. This principle is fundamental to the purification technique of recrystallization.

-

Solvent Polarity: As a largely nonpolar molecule, this compound is expected to exhibit higher solubility in solvents with low to moderate polarity.

-

Purity of the Solute: The presence of impurities can affect the measured solubility. It is crucial to use a highly purified starting material for accurate determinations.

Practical Applications: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on solvent selection. [6][18][19][20][21]An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol for Recrystallization of this compound

-

Solvent Selection: Based on the solubility data, select a solvent in which this compound shows a significant difference in solubility between the solvent's boiling point and room temperature (or 0 °C).

-

Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Considerations

While specific toxicity data for this compound is limited, it is classified as causing skin and eye irritation and may cause respiratory irritation. [2]Compounds containing diacetylene functionalities should be handled with care, as they can be thermally sensitive. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [22][23][24]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol, this document equips researchers with the necessary knowledge to confidently work with this compound. The provided frameworks for solubility prediction and determination are designed to be broadly applicable, fostering a deeper understanding of the physicochemical properties that govern the behavior of this and similar molecules in solution. The ability to accurately predict, measure, and manipulate solubility is paramount for the successful application of this compound in advanced materials and chemical synthesis.

References

-

Physical Properties of Alkynes. (n.d.). OpenOChem Learn. Retrieved January 3, 2026, from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 3, 2026, from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vlasiuk, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 3, 2026, from [Link]

-

Klajmon, M. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 60(1), 454-467. [Link]

-

Vlasiuk, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

How To Predict Solubility Of Organic Compounds?. (2023, April 12). Chemistry For Everyone. [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. [Link]

-

Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Omega. [Link]

-

Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2021). Industrial & Engineering Chemistry Research. [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Solubility in Pharmaceutical Chemistry. [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. (2023, December 16). ResearchGate. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved January 3, 2026, from [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. (2005). Journal of the Chinese Chemical Society. [Link]

-

Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. (2023). ResearchGate. [Link]

-

Hansen Solubility Parameters (HSP): 1—Introduction. (2015). American Coatings Association. [Link]

-

Solubility determination of barely aqueous-soluble organic solids. (1983). Journal of Pharmaceutical Sciences. [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters 2000. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. Retrieved January 3, 2026, from [Link]

-

Spectroscopic and Theoretical Study on Siloxy-Based Molybdenum and Tungsten Alkylidyne Catalysts for Alkyne Metathesis. (2021). Organometallics. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Websites. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

-

Material Safety Data Sheet. (2017, October 1). Strandmøllen. Retrieved January 3, 2026, from [Link]

-

ACETYLENE Safety data sheet. (n.d.). SYC Cylinders. Retrieved January 3, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data. [Link]

-

This compound (C18H14O2). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

-

Diacetylene. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

Monodisperse Molecular Models for the sp Carbon Allotrope Carbyne; Syntheses, Structures, and Properties of Diplatinum Polyynediyl Complexes with PtC20Pt to PtC52Pt Linkages. (2020). ACS Central Science. [Link]

-

Diacetylene. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

-

Synthesis of Some 2,4-Hexadiyne and their Polymers. (2005). National Journal of Chemistry. [Link]

-

Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. (2023). Polymers. [Link]

-

Synthesis of 1,3-Diynes via Palladium-Catalyzed Reaction of 1,1-Dibromo-1-alkenes. (2005). Organic Letters. [Link]

-

Solid-state NMR and the thermal polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluenesulfonate). (1997). ResearchGate. [Link]

-

Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. (2024). Inorganica Chimica Acta. [Link]

-

Hydroelementation of diynes. (2022). Chemical Society Reviews. [Link]

Sources

- 1. scm.com [scm.com]

- 2. This compound = 98.0 30980-37-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. zenodo.org [zenodo.org]

- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. grokipedia.com [grokipedia.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. paint.org [paint.org]

- 13. kinampark.com [kinampark.com]

- 14. scispace.com [scispace.com]

- 15. approcess.com [approcess.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. gfschemicals.com [gfschemicals.com]

- 18. Recrystallization [sites.pitt.edu]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 21. mt.com [mt.com]

- 22. echemi.com [echemi.com]

- 23. strandmollen.de [strandmollen.de]

- 24. syc-cylinders.eu [syc-cylinders.eu]

An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne (CAS 30980-37-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,6-Diphenoxy-2,4-hexadiyne (CAS 30980-37-1). As a symmetrically substituted diacetylene, this molecule presents a unique scaffold for exploration in materials science and medicinal chemistry. This document synthesizes available technical data to offer field-proven insights and support further research and development endeavors involving this compound.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a conjugated diacetylene core flanked by two phenoxy groups.[1] This structure imparts a combination of rigidity from the alkyne backbone and solubility in organic solvents due to the terminal phenyl rings.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30980-37-1 | [2][3] |

| Molecular Formula | C₁₈H₁₄O₂ | [3] |

| Molecular Weight | 262.30 g/mol | [3] |

| Appearance | Solid, White to orange crystal/powder | [3] |

| Melting Point | 80-81 °C | [4] |

| SMILES String | C(Oc1ccccc1)C#CC#CCOc2ccccc2 | |

| InChI Key | ZBTRFBNXAKJTBI-UHFFFAOYSA-N |

The presence of the conjugated diyne system is expected to influence its electronic and optical properties, making it a candidate for investigation in materials science.[1]

Crystallography

Detailed crystallographic studies have revealed that this compound can exist in at least two crystalline forms. This polymorphism is a critical consideration for solid-state applications, as crystal packing can significantly influence reactivity and physical properties.

A study published in Acta Crystallographica described two distinct crystal structures for this compound, providing valuable insights into its solid-state arrangement. The packing of the molecules in these crystalline forms is reported to be inconsistent with the requirements for radiation-induced polymerization, a common characteristic of many diacetylene compounds. A notable feature is the significant shortening of the C-C single bond between the two triple bonds to 1.392 Å, a consequence of the conjugated system.

Synthesis and Purification

The primary synthetic route to this compound is through the oxidative coupling of a terminal alkyne precursor, phenyl propargyl ether. This reaction, a variation of the Glaser or Hay coupling, provides an efficient method for the formation of the symmetrical diacetylene linkage.[4][5]

Experimental Protocol: Synthesis via Hay Coupling

The Hay coupling is a modification of the Glaser coupling that utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst, offering greater versatility in solvent choice.[4][5]

Diagram of the Hay Coupling Reaction for this compound Synthesis:

Caption: Hay coupling of phenyl propargyl ether.

Step-by-Step Methodology:

-

Catalyst Preparation: In a suitable reaction vessel, dissolve a catalytic amount of copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in an appropriate organic solvent such as acetone or dichloromethane.

-

Reaction Setup: To this catalyst solution, add phenyl propargyl ether.

-

Oxidation: Vigorously stir the reaction mixture while bubbling air or oxygen through the solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically quenched with a dilute acid solution and extracted with an organic solvent.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: An FTIR spectrum is available for this compound, which would be expected to show characteristic peaks for the C≡C triple bond stretching, C-O ether linkage, and aromatic C-H and C=C bonds.[3]

-

Mass Spectrometry (MS): Predicted collision cross-section (CCS) values for various adducts of the molecule are available, which can aid in its identification by mass spectrometry.[6]

Potential Applications

The unique structural features of this compound suggest its utility in several areas of research and development.

Materials Science

Diacetylene-containing molecules are well-known precursors to conjugated polymers (polydiacetylenes) through topochemical polymerization.[7] Although the specific crystal packing of this compound may not be optimal for solid-state polymerization, it can potentially be used as a monomer in solution-phase polymerization or as a cross-linking agent to introduce rigidity and conjugation into other polymer systems. The thermal properties of such resulting polymers would be of significant interest.

Drug Development and Medicinal Chemistry

The acetylene group is a recognized structural feature in a range of therapeutic agents. While there is no direct evidence of biological activity for this compound in the reviewed literature, a theoretical study on a related compound, 1,6-bis(4-bromophenoxy)hexa-2,4-diyne, suggests potential pharmacological activity. This indicates that the core scaffold of this compound could be a starting point for the design of new bioactive molecules. Further in vitro studies, such as cytotoxicity assays, would be necessary to evaluate its potential in this area.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

Eye Irritation (Category 2)

-

Skin Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or with a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physical properties. Its synthesis via oxidative coupling is a known and accessible method. While its direct applications are not yet extensively documented, its diacetylene core and phenoxy functionalities present intriguing possibilities for the development of novel polymers and as a scaffold for medicinal chemistry exploration. Further research into its detailed spectroscopic characterization, solubility, reactivity, and biological activity is warranted to fully unlock its potential.

References

-

SpectraBase. 1,6-Diphenoxy-2-4-hexadiyne. [Link]

- Morosin, B., & Harrah, L. A. (1977). Two forms of this compound and the hydrogenated analog, 1,6-diphenoxyhexane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(6), 1760-1764.

- Al-Azawi, F. I. (2005). Synthesis of Some 2,4-Hexadiyne and their Polymers. National Journal of Chemistry, 18, 261-268.

-

ResearchGate. Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. [Link]

- Abatov, M. A. (2022). THEORETICAL STUDY OF THE BIOLOGICAL ACTIVITY OF 1,6-BIS (4-BROMOPHENOXY) HEXA-2,4-DIINE. European Journal of Interdisciplinary Research and Development, 8, 1-5.

-

PubChem. This compound. [Link]

-

Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. gfschemicals.com [gfschemicals.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C18H14O2) [pubchemlite.lcsb.uni.lu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenoxy-2,4-hexadiyne is a symmetrical diacetylene derivative characterized by a conjugated diyne core flanked by two phenoxy groups. This unique molecular architecture imparts a combination of rigidity from the diyne rod and flexibility from the ether linkages, making it a molecule of significant interest in materials science and organic synthesis. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, physicochemical properties, and burgeoning applications.

Historical Perspective and Discovery

The study of this compound gained prominence in the scientific literature with the work of Morosin and Harrah in 1977. Their research focused on the crystallographic analysis of the compound, revealing that it exists in two distinct crystalline forms: an orthorhombic and a monoclinic polymorph. A key finding from this seminal work was the molecule's notable resistance to radiation-induced solid-state polymerization, a characteristic that distinguishes it from many other diacetylene compounds. This lack of reactivity was attributed to the packing arrangement of the molecules in the crystal lattice, which does not favor the topochemical reaction required for polymerization.

Synthesis of this compound

The primary route to synthesizing this compound is through the oxidative coupling of its precursor, phenyl propargyl ether. This transformation is typically achieved using methodologies based on the Glaser or Hay coupling reactions, which are foundational for the formation of carbon-carbon bonds between terminal alkynes.

Synthesis of the Precursor: Phenyl Propargyl Ether

The synthesis of the starting material, phenyl propargyl ether, is a straightforward Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve phenol (0.5 mol) in ethanol (400 mL).

-

Base Addition: To the vigorously stirred solution, add powdered potassium hydroxide (0.6 mol) portion-wise over 30 minutes, maintaining the temperature.

-

Alkylation: Add propargyl bromide (0.65 mol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Workup: After cooling, pour the reaction mixture into 500 mL of ice water. Separate the organic layer and extract the aqueous layer with a small amount of diethyl ether.

-

Purification: Combine the organic fractions, wash with water, and dry over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield phenyl propargyl ether.[1]

Caption: Williamson ether synthesis of phenyl propargyl ether.

Oxidative Coupling to this compound

The dimerization of phenyl propargyl ether is an oxidative coupling reaction. The Hay coupling, which utilizes a copper(I) catalyst with a tertiary amine ligand in the presence of an oxidant (typically oxygen), is a common and efficient method.

Experimental Protocol (Hay Coupling):

-

Catalyst Preparation: In a suitable solvent such as acetone or pyridine, dissolve a catalytic amount of a copper(I) salt, like copper(I) chloride, and an amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Reaction Execution: Bubble air or oxygen through the solution while adding phenyl propargyl ether dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the dimer will be indicated by the appearance of a new, less polar spot.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst. The filtrate is then concentrated, and the residue is purified.

-

Purification: Purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield crystalline this compound.

Caption: Hay coupling for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₂ | [2] |

| Molecular Weight | 262.31 g/mol | [2] |

| CAS Number | 30980-37-1 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 80-81 °C | |

| Solubility | Soluble in many organic solvents | |

| Crystal System | Orthorhombic (Form I), Monoclinic (Form II) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenoxy groups, likely in the range of 6.9-7.4 ppm. A characteristic singlet for the methylene protons (O-CH₂) adjacent to the alkyne would appear further downfield, estimated to be around 4.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the oxygen appearing most downfield among them. The sp-hybridized carbons of the diyne would have characteristic shifts in the alkyne region of the spectrum (typically 65-85 ppm). The methylene carbon signal would also be present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

C≡C Stretch: A weak to medium absorption band is expected in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretching vibration of the diyne. The symmetry of the molecule might lead to a weak or absent signal.

-

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkages are expected in the region of 1260-1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Applications

The unique structural features of this compound make it a versatile building block in several areas of chemistry.

Organic Synthesis and Materials Science

The conjugated diyne core of this compound serves as a rigid linear scaffold. This property is valuable in the construction of well-defined molecular architectures and advanced materials.[4] The phenoxy groups can be further functionalized to tune the solubility and electronic properties of the resulting materials. Its derivatives are being explored for applications in:

-

Organic Electronics: As a component in the synthesis of conjugated polymers and oligomers for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

-

Porous Materials: The rigid nature of the diyne unit makes it a suitable building block for the creation of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Organometallic Chemistry and Catalysis

The alkyne functionalities in this compound can act as ligands for transition metals. This has been demonstrated in its reaction with ruthenium carbonyl clusters to form trinuclear complexes. Such complexes are of interest in the study of metal-alkyne interactions and for their potential catalytic activities.

Hydrogen Getters

An interesting application of this compound is its use as an organic hydrogen getter. In combination with a catalyst such as palladium on calcium carbonate, it can effectively scavenge hydrogen gas. This is particularly useful in sealed electronic devices where hydrogen evolution can be detrimental.

Conclusion

This compound, a molecule with a rich history rooted in fundamental crystallographic studies, continues to be a compound of interest for chemists. Its synthesis via the oxidative coupling of a readily available precursor makes it an accessible building block. While its resistance to polymerization limits its application in the direct formation of polydiacetylenes, its rigid diyne core and modifiable phenoxy groups offer significant potential in the rational design of novel organic materials and organometallic complexes. Future research will likely focus on exploiting its unique electronic and structural properties to develop advanced functional materials for a range of technological applications.

References

- Morosin, B., & Harrah, L. A. (1977). Two forms of this compound and the hydrogenated analog, 1,6-diphenoxyhexane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(6), 1760-1764.

- Lee, W. C., Gal, Y. S., Jin, S. H., Choi, S. J., Lee, H. J., & Choi, S. K. (1994). Synthesis and Properties of Poly (Phenyl Propargyl Ether) and Its Homologues. Journal of Macromolecular Science, Part A, 31(6), 737-747.

-

ResearchGate. (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 1,6-Diphenoxy-2,4-hexadiyne: From Molecular Structure to Electronic Properties

Abstract

1,6-Diphenoxy-2,4-hexadiyne is a molecule characterized by a rigid, conjugated diacetylene core flanked by flexible phenoxy groups. This unique structure imparts properties of interest in both materials science and medicinal chemistry, where diacetylene-containing compounds are explored for applications ranging from stimuli-responsive polymers to potent therapeutic agents.[1][2] Understanding the fundamental electronic structure, stability, and reactivity of this molecule is paramount for harnessing its potential. This technical guide provides a comprehensive, in-depth protocol for researchers and drug development professionals on leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the key chemical characteristics of this compound. We will move from foundational theory to a practical, step-by-step computational workflow, culminating in the interpretation of data for real-world applications.

Foundational Principles: Why Computational Chemistry?

Experimental characterization provides invaluable data, but it cannot easily reveal the transient electronic behaviors that govern a molecule's properties. Quantum chemical calculations offer a powerful complementary approach, allowing us to model the molecule at the subatomic level to predict characteristics that are difficult or impossible to measure directly.

For a molecule like this compound, this computational lens allows us to:

-

Determine the most stable 3D conformation: The molecule's overall shape is dictated by a balance of forces, including the rigidity of the alkyne chain and the rotational freedom of the phenoxy groups. Geometry optimization calculations find the lowest-energy structure, which is the most probable conformation.

-

Map the electronic landscape: We can identify electron-rich and electron-poor regions, which are critical for predicting sites of reactivity and intermolecular interactions, such as drug-receptor binding.

-

Predict spectroscopic properties: Calculations can forecast infrared (IR) and UV-Visible (UV-Vis) spectra, aiding in the interpretation of experimental data and confirming molecular identity.

-

Quantify reactivity: By analyzing the frontier molecular orbitals (HOMO and LUMO), we can understand the molecule's propensity to act as an electron donor or acceptor, providing insight into its chemical stability and reaction mechanisms.

Choosing the Right Tool: Density Functional Theory (DFT)

For medium-sized organic molecules like this compound (C₁₈H₁₄O₂), Density Functional Theory (DFT) represents the optimal balance of computational accuracy and efficiency.[3] Unlike more computationally expensive methods, DFT calculates the total energy of the system based on its electron density, a more manageable property than the full many-electron wavefunction.

-

The Functional: The core of a DFT calculation is the exchange-correlation functional. For general-purpose organic molecule calculations, the B3LYP hybrid functional is a robust and widely validated choice. It incorporates a portion of exact Hartree-Fock exchange, providing a good description of electronic structure.

-

The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) Pople-style basis set is a common starting point, offering a good compromise between speed and accuracy. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in systems with π-electrons, like our target molecule.

The Computational Workflow: A Validating Protocol

This section details a self-validating workflow for performing a comprehensive quantum chemical analysis. Each step builds upon the last, with built-in checks to ensure the integrity of the results.

Caption: A validated computational workflow for quantum chemical analysis.

Step 1: Building the Initial Molecular Structure

Before any calculation, a plausible 3D structure of this compound must be created. This can be done using molecular editing software like Avogadro or GaussView. It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it. The correct atomic connectivity is the most critical aspect. The molecule consists of two phenyl rings connected via ether linkages to a central hexadiyne chain (CH₂-C≡C-C≡C-CH₂).[4][5]

Step 2: Geometry Optimization

This is the most critical step, where the calculation iteratively adjusts bond lengths, angles, and dihedrals to find the structure with the lowest possible potential energy.

Protocol:

-

Save the initial 3D structure as a .xyz or .mol file.

-

Use this structure to generate an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

The input file must specify:

-

The desired level of theory (e.g., B3LYP/6-31G(d)).

-

The keyword for optimization (e.g., Opt).

-

The molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Causality: An accurate, optimized geometry is essential because all subsequent electronic properties are calculated based on this structure. An unoptimized structure will yield meaningless energy and orbital data.

Step 3: Vibrational Frequency Analysis

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry.

Protocol:

-

Use the final coordinates from the optimization step.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

-

Validation Check: Examine the output for imaginary frequencies.

-

Zero imaginary frequencies: The structure is a true energy minimum.

-

One or more imaginary frequencies: The structure is a saddle point (a transition state), not a stable minimum. The optimization must be repeated, potentially starting from a slightly different initial geometry.

-